molecular formula C7H4BrFO2 B1374997 3-Bromo-2-fluoro-6-hydroxybenzaldehyde CAS No. 1160653-95-1

3-Bromo-2-fluoro-6-hydroxybenzaldehyde

Cat. No.: B1374997
CAS No.: 1160653-95-1
M. Wt: 219.01 g/mol
InChI Key: FCZNTUDWVQSVHC-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-6-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4BrFO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde typically involves the bromination and fluorination of a hydroxybenzaldehyde precursor. One common method includes the following steps:

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide (H2O2) or a hydroxylating enzyme.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, forming 3-Bromo-2-fluoro-6-hydroxybenzyl alcohol.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products:

    Oxidation: 3-Bromo-2-fluoro-6-hydroxybenzoic acid or 3-Bromo-2-fluoro-6-hydroxyquinone.

    Reduction: 3-Bromo-2-fluoro-6-hydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-2-fluoro-6-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the bromine, fluorine, and hydroxyl groups can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

    3-Bromo-6-fluoro-2-hydroxybenzaldehyde: Similar structure but with different substitution pattern.

    3-Bromo-2,6-difluorobenzaldehyde: Contains an additional fluorine atom.

    2-Bromo-6-fluorobenzaldehyde: Lacks the hydroxyl group.

Uniqueness: 3-Bromo-2-fluoro-6-hydroxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms, along with the hydroxyl group, makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

3-bromo-2-fluoro-6-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZNTUDWVQSVHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)C=O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-2-fluoro-6-methoxy-benzaldehyde (9.8 g, 42.06 mmol,) in dichloromethane (200 mL) at −50° C. was added a dichloromethane solution (1 M) of BBr3 (126 mL, 126 mmol) dropwise. The mixture was gradually warmed to room temperature and stirred for 1 h, then quenched with water. The mixture was extracted with dichloromethane three times. The organic layer were combined, washed with brine, dried over MgSO4, concentrated to give 3-bromo-2-fluoro-6-hydroxy-benzaldehyde as a off white solid (Yield: 9 g, 98%)
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
Quantity
126 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
98%

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